molecular formula C18H17N7O B2650466 N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-1H-indole-5-carboxamide CAS No. 2309348-36-3

N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-1H-indole-5-carboxamide

Cat. No.: B2650466
CAS No.: 2309348-36-3
M. Wt: 347.382
InChI Key: WNGYJWXCISDLGQ-UHFFFAOYSA-N
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Description

“N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-1H-indole-5-carboxamide” is a complex organic compound. It has a molecular formula of C15H13F3N10 and an average mass of 390.326 Da . This compound belongs to the class of organic compounds known as phenylpyridazines .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. It includes a 1,2,4-triazolo[4,3-b]pyridazin-6-yl group, an azetidin-3-yl group, and a 1H-indole-5-carboxamide group . The exact 3D structure would require more specific information or computational modeling to determine.


Physical and Chemical Properties Analysis

This compound has a density of 1.8±0.1 g/cm3. It has a molar refractivity of 93.0±0.5 cm3, and a polar surface area of 93 Å2. It has 10 hydrogen bond acceptors, 0 hydrogen bond donors, and 4 freely rotating bonds .

Scientific Research Applications

Synthesis and Anti-inflammatory Activity

Indolyl azetidinones, including N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-1H-indole-5-carboxamide derivatives, were synthesized and tested for their anti-inflammatory properties. These compounds showed significant anti-inflammatory activity, with some of them being compared to non-steroidal anti-inflammatory drugs (NSAIDs) for their efficacy and ulcerogenic activities (Kalsi et al., 1990).

Anticancer Potential

Compounds bearing the 1H-indol-3-yl structure, closely related to this compound, have been synthesized and evaluated for their anticancer properties. These compounds showed moderate to high anticancer activity against the MCF-7 human breast carcinoma cell line, indicating their potential as anticancer agents (Abdelhamid et al., 2016).

Antimicrobial and Antifungal Activities

Several derivatives, structurally similar to this compound, have been synthesized and evaluated for their antimicrobial and antifungal properties. These compounds exhibited pronounced antimicrobial activity against a range of bacterial and fungal strains, showcasing their potential as antimicrobial agents (Bhuiyan et al., 2006).

Pharmacokinetics and Drug Development

Studies on the pharmacokinetics and antitumor activities of imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one derivatives provide insights into their potential as novel drugs with activities comparable to existing anticancer agents. These studies can inform the development of this compound and related compounds (Stevens et al., 1987).

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities and applications. Compounds with similar structures have shown potential in medicinal chemistry, as fluorescent probes, and as structural units of polymers .

Properties

IUPAC Name

N-methyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-1H-indole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N7O/c1-23(18(26)13-2-3-15-12(8-13)6-7-19-15)14-9-24(10-14)17-5-4-16-21-20-11-25(16)22-17/h2-8,11,14,19H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNGYJWXCISDLGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=NN3C=NN=C3C=C2)C(=O)C4=CC5=C(C=C4)NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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